molecular formula C10H15Cl2FN2O B8177300 4-Fluoro-2-morpholinoaniline Dihydrochloride

4-Fluoro-2-morpholinoaniline Dihydrochloride

Cat. No.: B8177300
M. Wt: 269.14 g/mol
InChI Key: NUJVNAJSARCOPI-UHFFFAOYSA-N
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Description

4-Fluoro-2-morpholinoaniline Dihydrochloride is a chemical compound with the molecular formula C10H14Cl2FN2O. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and a morpholine group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-morpholinoaniline Dihydrochloride typically involves the substitution of morpholine on a fluorinated nitrobenzene derivative. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-morpholinoaniline Dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Fluoro-2-morpholinoaniline Dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in antimicrobial and anticancer research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-2-morpholinoaniline Dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-morpholinoaniline Dihydrochloride is unique due to the presence of both the fluorine atom and the morpholine group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in various research and industrial applications, offering advantages such as increased stability, specific binding affinity, and unique reactivity patterns .

Properties

IUPAC Name

4-fluoro-2-morpholin-4-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.2ClH/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13;;/h1-2,7H,3-6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJVNAJSARCOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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